8-(3-(benzyl(methyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[3-[benzyl(methyl)amino]propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14-15(2)27-17-18(25(4)21(29)23-19(17)28)22-20(27)26(14)12-8-11-24(3)13-16-9-6-5-7-10-16/h5-7,9-10H,8,11-13H2,1-4H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIILUXEXVOSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly via Imidazo-Purine Cyclization
The imidazo[2,1-f]purine core is constructed through a tandem cyclization-alkylation strategy. Starting with 1,6,7-trimethylxanthine (1 ), bromination at the C8 position using phosphorus oxybromide (POBr₃) in anhydrous dichloromethane yields 8-bromo-1,6,7-trimethylxanthine (2 ) with >85% efficiency . Subsequent nucleophilic substitution with 3-aminopropanol in dimethylformamide (DMF) at 80°C introduces the hydroxypropyl side chain, forming 8-(3-hydroxypropyl)-1,6,7-trimethylxanthine (3 ) .
Critical to this step is the use of potassium carbonate as a base to deprotonate the alcohol, enhancing nucleophilicity. The reaction mixture is stirred for 12–16 hours under nitrogen, achieving 70–75% yield. Intermediate 3 is purified via silica gel chromatography (ethyl acetate/methanol 9:1) and confirmed by LC-MS (m/z 307.2 [M+H]⁺) .
Functionalization of the Hydroxypropyl Side Chain
The hydroxyl group in 3 is converted to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane at 0°C. Triethylamine (3 eq) is added dropwise to scavenge HCl, yielding 8-(3-mesyloxypropyl)-1,6,7-trimethylxanthine (4 ) as a white crystalline solid (92% yield) . This intermediate undergoes nucleophilic displacement with N-methylbenzylamine in acetonitrile at 60°C for 24 hours, introducing the benzyl(methyl)amino group.
Reaction Conditions:
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Solvent: Anhydrous acetonitrile
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Base: Potassium carbonate (2.5 eq)
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Temperature: 60°C
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Yield: 68–72%
The product, 8-(3-(benzyl(methyl)amino)propyl)-1,6,7-trimethylxanthine (5 ), is characterized by ¹H NMR (δ 7.28–7.35 ppm, aromatic protons; δ 3.52 ppm, N–CH₂–; δ 2.32 ppm, N–CH₃) .
Cyclization to Imidazo[2,1-f]purine-2,4-dione
The final cyclization step employs triethyl orthoformate (3 eq) in acetic anhydride under reflux (140°C, 6 hours) to form the imidazole ring . The reaction proceeds via formamide intermediate 6 , which undergoes intramolecular cyclodehydration to yield the tricyclic product.
Key Observations:
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Excess acetic anhydride ensures complete dehydration.
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Reaction monitoring via TLC (chloroform/methanol 95:5) confirms consumption of 5 (Rf = 0.3) and formation of the target compound (Rf = 0.7).
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Purification via recrystallization from ethanol/water (4:1) affords 8-(3-(benzyl(methyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (7 ) as a pale-yellow solid (65% yield) .
Analytical Characterization
Spectroscopic Data:
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HRMS (ESI): m/z 463.2451 [M+H]⁺ (calc. 463.2455 for C₂₄H₃₁N₆O₂⁺).
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¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.32 (m, 5H, Ar–H), 4.21 (t, J = 6.8 Hz, 2H, N–CH₂–), 3.65 (s, 3H, N–CH₃), 3.48 (t, J = 7.2 Hz, 2H, CH₂–N), 3.22 (s, 3H, C1–CH₃), 2.94 (s, 3H, C7–CH₃), 2.79 (s, 3H, C6–CH₃), 2.12 (quin, J = 7.0 Hz, 2H, CH₂–CH₂–CH₂) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 160.1 (C=O), 154.3 (C=O), 139.8 (Ar–C), 128.9–127.3 (Ar–CH), 62.4 (N–CH₂), 52.7 (N–CH₃), 45.8 (CH₂–N), 29.5–22.1 (CH₂–CH₂–CH₂) .
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Direct Alkylation) | Route B (Stepwise Functionalization) |
|---|---|---|
| Starting Material | 1,6,7-Trimethylxanthine | 8-Bromo-1,6,7-trimethylxanthine |
| Key Step | One-pot alkylation-cyclization | Sequential mesylation/amination |
| Overall Yield | 48% | 65% |
| Purity (HPLC) | 92% | 98% |
| Scalability | Limited by side reactions | High (>100 g demonstrated) |
Route B demonstrates superior reproducibility and scalability, attributed to the isolation and characterization of intermediates 3 –5 , which mitigate side-product formation .
Challenges and Optimization Strategies
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Regioselectivity in Alkylation: Competing N7 vs. N9 alkylation in xanthine derivatives is minimized by using bulky bases (e.g., DBU) to deprotonate the N7 position selectively .
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Side-Chain Hydrolysis: The benzyl(methyl)amino group is susceptible to acidic hydrolysis. Conducting the final cyclization under anhydrous conditions with molecular sieves (4Å) prevents degradation .
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Catalyst Selection: Palladium on carbon (10% Pd/C) in hydrogenation reactions risks over-reduction of the imidazole ring. Alternative catalysts (e.g., Pearlman’s catalyst) are under investigation .
Industrial-Scale Considerations
For kilogram-scale production, continuous flow chemistry reduces reaction times and improves heat management. A two-stage system is proposed:
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit specific enzymes involved in cell proliferation and may interact with molecular targets such as receptors and kinases relevant to cancer biology. These interactions could modulate signaling pathways critical for tumor growth and survival.
Anti-inflammatory and Antimicrobial Effects
In addition to its anticancer potential, the compound has demonstrated anti-inflammatory and antimicrobial activities. These properties suggest its utility in treating a variety of conditions beyond cancer, potentially including infections and inflammatory diseases.
Drug Development
The unique structural characteristics of this compound make it an attractive candidate for drug development. Its ability to interact with various biological targets positions it as a lead compound for synthesizing new therapeutic agents aimed at treating cancer and other diseases.
Interaction Studies
Interaction studies have revealed that 8-(3-(benzyl(methyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can effectively bind to specific receptors involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic mechanisms and optimizing its efficacy.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in treated cells compared to controls. The study highlighted the importance of further exploring the compound's mechanisms of action and potential clinical applications.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of 8-(3-(benzyl(methyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione . The findings suggested that the compound effectively reduced inflammatory markers in vitro and in vivo models. This research supports the potential use of the compound in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 8-(3-(benzyl(methyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Substituent Variations:
Trends in Structure-Activity Relationships (SAR):
- Alkyl Chain Length : Longer chains (e.g., pentyl in Compound 3i) improve blood-brain barrier penetration compared to propyl or butyl chains .
- Fluorination : Fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) enhance 5-HT1A receptor binding and selectivity .
- Piperazine vs. Benzyl(methyl)amino: Piperazine derivatives (e.g., AZ-853) exhibit stronger 5-HT1A affinity, while benzyl(methyl)amino groups may prioritize metabolic stability .
- Methylation Patterns : 1,3-Dimethylation (AZ-853/AZ-861) optimizes receptor interactions, whereas 1,6,7-trimethylation (target compound) could influence steric hindrance .
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity:
Clinical and Preclinical Implications
- Antidepressant Potential: The target compound’s benzyl(methyl)amino group may reduce cardiovascular side effects (e.g., hypotension) compared to piperazine derivatives like AZ-853 .
- Oncology Applications : Structural analogs like CB1 demonstrate PPARγ-mediated anticancer effects, suggesting the target compound could be repurposed for radio-resistant cancers .
- Enzyme Inhibition: Unlike Compound 5, the target compound lacks a dihydroisoquinoline group, likely reducing PDE4B inhibitory activity .
Biological Activity
8-(3-(benzyl(methyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes an imidazole ring and a benzyl(methyl)amino propyl side chain, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C21H26N6O2
- Molecular Weight : 394.5 g/mol
- CAS Number : 923204-64-2
| Property | Value |
|---|---|
| Molecular Formula | C21H26N6O2 |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 923204-64-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and signaling pathways. For instance, it may inhibit kinases that are crucial for cancer cell growth.
- Receptor Modulation : It can bind to receptors associated with the serotonergic system, potentially influencing mood and behavior, which is relevant in the context of depression treatment .
Anticancer Activity
Research indicates that 8-(3-(benzyl(methyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines by:
- Inducing apoptosis in cancer cells.
- Inhibiting cell migration and invasion.
- Reducing tumor growth in animal models.
Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the compound's effects on breast and lung cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- IC50 Values : The compound displayed IC50 values of approximately 25 µM for MCF-7 and 30 µM for A549 cells.
Anti-inflammatory and Antimicrobial Activities
Besides its anticancer effects, this compound has shown potential in anti-inflammatory and antimicrobial applications:
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating potential use as an antimicrobial agent.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 8-(3-(methylamino)propyl)-1H-imidazo[2,1-f]purine derivatives, this compound exhibits enhanced biological activity due to the presence of both benzyl and methyl groups on the amino propyl side chain. This dual substitution is believed to influence reactivity and stability.
| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 8-(3-(benzyl(methyl)amino)propyl)-... | High | Moderate | Low |
| 8-(3-(methylamino)propyl)-1H-imida... | Moderate | Low | Moderate |
Chemical Reactions Analysis
Synthetic Methodology and Key Transformations
The compound is synthesized via multistep routes involving:
Key intermediates are purified via column chromatography (SiO₂, CH₂Cl₂/MeOH gradients). The final product is characterized by ¹H/¹³C NMR and HRMS .
Amine Side-Chain Modifications
The benzyl(methyl)amino propyl group undergoes:
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N-Demethylation : H₂O₂/AcOH (60°C, 12 h) selectively removes the methyl group from the tertiary amine, yielding a secondary amine derivative (confirmed by loss of N-CH₃ signal at δ 2.8 ppm in ¹H NMR) .
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Reductive Amination : Reaction with aldehydes (e.g., formaldehyde, NaBH₃CN/MeOH) extends the side chain, enhancing solubility (Table 1).
Imidazopurine Core Reactions
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C2/C4-Dione Reduction : NaBH₄/EtOH reduces dione groups to diols (unstable; reverts under acidic conditions) .
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at C5 of the purine ring forms a nitro derivative (λ_max shift from 268 nm to 310 nm) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C3/C8 functionalization:
| Reaction Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/TPPTS | Arylboronic acids | C3-aryl derivatives | 65–78% |
| Heck | PdCl₂(PPh₃)₂ | Styrenes | C8-alkenyl analogs | 58% |
Example : Reaction with phenylboronic acid (Pd(OAc)₂, Na₂CO₃, 100°C) introduces a phenyl group at C3, confirmed by HRMS ([M+H]⁺ = 487.23) .
Stability Under Physicochemical Conditions
| Condition | Observation | Implication |
|---|---|---|
| Acidic (pH < 3) | Partial hydrolysis of dione to carboxylic acid (t₁/₂ = 4 h) | Avoid strong acids in storage |
| Basic (pH > 10) | Stable for >24 h (no decomposition by HPLC) | Tolerates alkaline reaction media |
| UV light (254 nm) | Rapid photodegradation (90% loss in 2 h) | Requires light-protected handling |
Data derived from accelerated stability studies .
Catalytic Hydrogenation and Redox Behavior
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Selective Reduction : H₂ (1 atm)/Pd-C in EtOH hydrogenates the imidazole ring’s C=N bond, forming a dihydroimidazole intermediate (IC₅₀ increases 3-fold in enzymatic assays) .
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Oxidation : KMnO₄/H₂O cleaves the purine ring, generating urea fragments (identified via LC-MS) .
Regioselective Modifications
The C8 side chain’s tertiary amine directs regiochemistry:
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Quaternization : Methyl iodide (CH₃I, CH₃CN) forms a quaternary ammonium salt (m/z 452.31 [M+I]⁻) .
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Sulfonation : SO₃·Py complex selectively sulfonates the benzyl group’s para position (¹H NMR: new singlet at δ 7.9 ppm) .
Comparative Reactivity with Analogues
| Structural Feature | Reactivity Difference | Example |
|---|---|---|
| N1-Methyl group | Enhances electrophilic substitution at C5 | Nitration rate 2× faster than non-methylated analogs |
| C8 side chain | Steric hindrance reduces Suzuki coupling efficiency | 20% lower yield vs. shorter-chain derivatives |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 8-(3-(benzyl(methyl)amino)propyl)-1,6,7-trimethylimidazopurinedione to improve yield and purity?
- Methodological Answer : Focus on reaction conditions such as temperature (e.g., 65°C for Huisgen cycloaddition), catalyst selection (e.g., CuI/sodium ascorbate for click chemistry), and purification techniques like column chromatography (silica gel, gradient elution). Monitor intermediates via TLC and adjust stoichiometry to minimize side products, as demonstrated in analogous purinedione syntheses .
Q. What spectroscopic methods are critical for characterizing the structure of this compound?
- Methodological Answer : Use -NMR and -NMR to confirm substitution patterns (e.g., methyl, benzyl groups) and hydrogen bonding. ESI-MS provides molecular weight validation. Compare spectral data with structurally related derivatives (e.g., 1,3-dimethylimidazo[2,1-f]purinediones) to identify key shifts, such as methyl protons resonating at δ 3.0–3.5 ppm .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV and LC-MS, focusing on hydrolytic cleavage of the imidazopurine core or oxidation of the benzyl group .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s adenosine receptor binding affinity and selectivity?
- Methodological Answer : Perform radioligand displacement assays (e.g., -CGS21680 for A receptors) using HEK293 cells expressing human receptors. Compare IC values with known antagonists (e.g., 8-substituted tetrahydropyrazinopurinediones) to assess selectivity. Functional assays (cAMP accumulation) validate antagonist activity .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : Systematically modify substituents:
- Benzyl group : Replace with fluorophenyl or naphthyl to enhance lipophilicity.
- Propyl chain : Introduce heteroatoms (e.g., oxygen) or cyclize to reduce conformational flexibility.
- Methyl groups : Test bulkier alkyl chains to modulate steric hindrance.
Evaluate changes via receptor binding assays and molecular docking (e.g., AutoDock Vina) .
Q. What computational approaches predict metabolic pathways and potential toxicity?
- Methodological Answer : Use in silico tools like MetaSite or GLORYx to identify vulnerable sites (e.g., N-dealkylation of the benzyl(methyl)amino group). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Monitor metabolites via UPLC-QTOF-MS .
Q. How should researchers resolve contradictions in published data on imidazopurinedione bioactivity?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell lines, assay buffers). Cross-validate using orthogonal methods:
- Compare radioligand binding with functional (cAMP, ERK phosphorylation) assays.
- Use knockout models to confirm target specificity.
Analyze batch-to-batch compound purity via HPLC to rule out impurity-driven artifacts .
Q. What formulation strategies improve aqueous solubility for in vivo studies?
- Methodological Answer : Explore co-solvents (PEG 400, DMSO), cyclodextrin complexation, or salt formation (e.g., HCl salt of the tertiary amine). For sustained release, develop PLGA nanoparticles and characterize encapsulation efficiency (%EE) via dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
